Cas no 271-61-4 (2,1-Benzisothiazole)

2,1-Benzisothiazole structure
2,1-Benzisothiazole structure
Product Name:2,1-Benzisothiazole
CAS No:271-61-4
MF:C7H5NS
MW:135.186300039291
MDL:MFCD00270827
CID:254260
Update Time:2026-05-14

2,1-Benzisothiazole Chemical and Physical Properties

Names and Identifiers

    • 2,1-Benzisothiazole
    • 1,2-BENZISOTHIAZOLE
    • 1,2-benzothiazole
    • 2,3-benzothiazole
    • benzisothiazol
    • benzisothiazole
    • benzisothiazole-2,1
    • Benzoisothiazole
    • MDL: MFCD00270827
    • Inchi: InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-9-8-7/h1-5H
    • InChI Key: JGQPSDIWMGNAPE-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC=CC2=CS1

Computed Properties

  • Exact Mass: 135.01400
  • Monoisotopic Mass: 135.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2

Experimental Properties

  • Density: 1.272
  • Boiling Point: 146.4°Cat760mmHg
  • Flash Point: 41.6°C
  • Refractive Index: 1.689
  • PSA: 41.13000
  • LogP: 2.29630

2,1-Benzisothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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AB258635-250 mg
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€335.20 2023-07-20
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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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2,1-Benzisothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:271-61-4)2,1-Benzisothiazole
Order Number:A1151505
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:15
Price ($):998.0
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Additional information on 2,1-Benzisothiazole

Introduction to 2,1-Benzisothiazole (CAS No. 271-61-4)

2,1-Benzisothiazole, with the chemical identifier CAS No. 271-61-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the benzisothiazole class, which is characterized by the presence of both benzene and isothiazole rings fused together. The unique arrangement of sulfur, nitrogen, and carbon atoms in its molecular structure imparts distinct reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 2,1-Benzisothiazole consists of a benzene ring connected to an isothiazole ring through a sulfur atom. The isothiazole moiety introduces a reactive site that can participate in various chemical transformations, including nucleophilic substitution, cyclization, and metal coordination. These properties have been exploited in synthetic chemistry to derive a wide array of derivatives with tailored functionalities. The compound’s stability under various conditions and its ability to undergo selective modifications make it an attractive candidate for medicinal chemistry applications.

In recent years, 2,1-Benzisothiazole has been extensively studied for its pharmacological potential. Research has demonstrated its role as a precursor in the synthesis of bioactive molecules targeting diverse disease pathways. One notable area of investigation has been its application in developing anticancer agents. Studies have shown that derivatives of 2,1-Benzisothiazole can induce apoptosis in cancer cell lines by modulating key signaling pathways such as those involving p53 and Bcl-2. The compound’s ability to interfere with microtubule formation and disrupt the mitotic cycle has also been explored as a mechanism for its antitumor effects.

Furthermore, 2,1-Benzisothiazole has shown promise in the development of antimicrobial and anti-inflammatory therapies. Researchers have identified certain derivatives that exhibit potent activity against Gram-positive bacteria and fungi by inhibiting essential bacterial enzymes. Additionally, the compound’s interaction with inflammatory cytokines has been investigated, revealing its potential as an anti-inflammatory agent in treating chronic inflammatory diseases such as rheumatoid arthritis.

The synthesis of 2,1-Benzisothiazole can be achieved through several methodologies, each offering distinct advantages depending on the desired purity and scale of production. Common synthetic routes include cyclization reactions involving thioamides or thiones with appropriate aromatic precursors. Advances in catalytic systems have also enabled more efficient and environmentally friendly approaches to its preparation. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions within the molecule, enhancing its pharmacological relevance.

The pharmacokinetic profile of 2,1-Benzisothiazole and its derivatives is another critical aspect that has been thoroughly examined. Studies indicate that certain analogs exhibit favorable oral bioavailability and metabolic stability, suggesting their potential for clinical translation. However, challenges such as solubility issues and rapid metabolism must be addressed through structural optimization to improve drug delivery efficiency.

Recent advancements in computational chemistry have accelerated the discovery process for novel derivatives of 2,1-Benzisothiazole. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high precision. This approach has led to the identification of lead compounds with enhanced efficacy and reduced side effects compared to earlier generations.

The industrial applications of 2,1-Benzisothiazole extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been incorporated into formulations designed to protect crops from fungal infections while maintaining environmental safety. The compound’s stability under various environmental conditions makes it a suitable candidate for such applications.

In conclusion, 2,1-Benzisothiazole (CAS No. 271-61-4) represents a structurally intriguing molecule with broad utility across multiple scientific disciplines. Its unique chemical properties and biological activities continue to drive innovation in drug discovery and material science. As research progresses, new derivatives and applications are expected to emerge, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:271-61-4)2,1-Benzisothiazole
A1151505
Purity:99%
Quantity:1g
Price ($):998.0
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